2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide
Description
This compound belongs to the 1,2,4-triazole-thioacetamide class, characterized by a triazole core substituted with an amino group at position 4, a phenyl group at position 5, and a thioether linkage to an acetamide moiety. The acetamide group is further functionalized with a 3-chloro-2-methylphenyl substituent, contributing to its unique steric and electronic properties. Its molecular formula is C₁₈H₁₇ClN₅OS, with a molecular weight of 393.88 g/mol.
Properties
IUPAC Name |
2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5OS/c1-11-13(18)8-5-9-14(11)20-15(24)10-25-17-22-21-16(23(17)19)12-6-3-2-4-7-12/h2-9H,10,19H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHCSXQORLQQPAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide is a derivative of 1,2,4-triazole known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
This compound features a triazole moiety, which is significant in medicinal chemistry due to its ability to interact with various biological targets. The molecular formula is , with a molecular weight of approximately 367.47 g/mol. The structure includes functional groups that enhance its biological activity.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and proteins involved in critical cellular processes. Research indicates that it may disrupt cellular functions leading to apoptosis in cancer cells. The mechanism involves:
- Enzyme Inhibition : The compound targets enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial for DNA synthesis and cell proliferation.
- Protein Interaction : It interacts with proteins that regulate cell cycle progression, leading to growth inhibition and cell death.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of triazole derivatives. For instance:
- Case Study 1 : A derivative similar in structure exhibited an IC50 value of against HepG2 liver cancer cells, indicating potent antiproliferative effects .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| This compound | HepG2 | TBD |
| Similar Derivative | HepG2 | 16.782 |
Antimicrobial Activity
The compound has shown promising results in antimicrobial assays against various bacterial strains. Comparative studies indicate that triazole derivatives can exhibit stronger antibacterial properties than conventional antibiotics.
| Compound Type | Bacterial Strain | Activity |
|---|---|---|
| Triazole Derivative | Gram-positive | Significant |
| Triazole Derivative | Gram-negative | Moderate |
Structure-Activity Relationship (SAR)
The structure of the compound significantly influences its biological activity. Modifications in the triazole ring or substituents on the phenyl groups can enhance or diminish activity:
- Electron-withdrawing groups (e.g., chloro substituents) tend to increase potency.
- Alkyl substitutions on the phenyl ring can modify lipophilicity and cellular uptake.
Comparative Analysis
Comparative studies with other triazole derivatives reveal that while many share similar core structures, variations in functional groups lead to distinct biological profiles:
| Compound | Activity Profile |
|---|---|
| 4-amino-5-phenyltriazole | Antimicrobial |
| 4-amino-5-(4-pyridyl)-triazole | Antifungal |
| 2-((4-amino-5-phenyltriazol-3-thiol)) | Cytotoxic |
Scientific Research Applications
Antimicrobial Activity
The compound has shown promising antimicrobial properties against a range of pathogens. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria as well as fungal strains.
Case Study: Antimicrobial Screening
In one study, derivatives of triazole compounds were synthesized and tested for their antimicrobial activities using the turbidimetric method. The results indicated that certain derivatives exhibited significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting that modifications in the triazole structure can enhance efficacy .
| Compound | Activity Against | Method Used |
|---|---|---|
| Derivative A | S. aureus | Turbidimetric method |
| Derivative B | E. coli | Turbidimetric method |
| Derivative C | Fungal strains | Turbidimetric method |
Anticancer Activity
The compound has also been investigated for its potential anticancer properties. Research indicates that it can inhibit the proliferation of cancer cell lines, including breast cancer cells.
Case Study: Anticancer Evaluation
A study evaluated the anticancer activity of synthesized triazole derivatives against MCF7 (human breast adenocarcinoma) cell lines using the Sulforhodamine B assay. The results revealed that some compounds exhibited significant cytotoxic effects, with IC50 values indicating effective inhibition of cell growth .
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound D | MCF7 | 15.2 |
| Compound E | MCF7 | 12.8 |
| Compound F | MCF7 | 9.5 |
Diuretic Activity
The diuretic potential of this compound has also been explored, particularly in relation to its structural modifications.
Case Study: Diuretic Activity Assessment
Research focused on the diuretic effects of various derivatives indicated that specific substitutions on the triazole ring enhanced diuretic activity. For instance, compounds with 2-chloro or 3-nitro substituents showed increased efficacy in promoting diuresis compared to their unsubstituted counterparts .
| Compound | Substitution | Diuretic Effect |
|---|---|---|
| Compound G | 2-chloro | High |
| Compound H | 3-nitro | Moderate |
| Compound I | Unsubstituted | Low |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds share the 1,2,4-triazole-thioacetamide scaffold but differ in substituents on the triazole ring or acetamide group. Below is a detailed comparison:
Table 1: Structural and Physicochemical Comparisons
Key Findings :
Substituent Effects on Bioactivity: The amino group at position 4 of the triazole (common in the target compound and CAS 577963-16-7) is critical for hydrogen bonding in receptor interactions, as seen in Orco agonists like VUAA1 (N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) .
Synthetic Routes: Most analogs are synthesized via nucleophilic substitution of chloroacetamide intermediates with triazole-thiols, as described for derivatives in Iranian Journal of Pharmaceutical Research (e.g., compounds 6a–c with pyridinyl groups) .
Derivatives with 3-chlorophenyl or 2-methoxy groups (e.g., MFCD04022057 and CAS 577963-16-7) show divergent physicochemical profiles, highlighting the tunability of this scaffold for drug discovery .
Q & A
What are the optimized synthetic routes for 2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide, and how do reaction conditions impact yield?
Answer:
The synthesis typically involves multi-step reactions starting with the preparation of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thione, followed by nucleophilic substitution with chloroacetamide derivatives. Key steps include:
- Step 1: Synthesis of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thione via cyclization of thiocarbazide precursors under acidic conditions.
- Step 2: Alkylation with chloroacetamide derivatives (e.g., N-(3-chloro-2-methylphenyl)chloroacetamide) in ethanol/water with KOH as a base, refluxed for 1–3 hours.
Critical Reaction Parameters:
Yield Optimization: Recrystallization from ethanol improves purity (>95%) .
What advanced spectroscopic and analytical methods are recommended for structural characterization of this compound?
Answer:
A combination of techniques is essential:
- Nuclear Magnetic Resonance (NMR):
- Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]+ at m/z 415.08) and fragmentation patterns .
- X-ray Crystallography: Resolve tautomeric forms (e.g., thione vs. thiol) and confirm stereochemistry .
Methodological Note: Use DMSO-d6 for NMR to enhance solubility of polar intermediates .
How should researchers design experiments to evaluate the anti-exudative or antimicrobial activity of this compound?
Answer:
In Vitro Screening Protocol:
- Anti-exudative Activity: Use carrageenan-induced rat paw edema models. Administer 10–50 mg/kg doses and measure edema inhibition (%) at 3-hour intervals .
- Antimicrobial Assays:
Key Controls:
- Positive controls (e.g., Diclofenac for anti-exudative, Ciprofloxacin for antimicrobial).
- Solvent controls (DMSO <1% v/v) to rule out vehicle effects .
How can structure-activity relationship (SAR) studies be conducted to improve this compound’s pharmacological profile?
Answer:
SAR Strategies:
- Substituent Variation: Modify the phenyl (C5) or 3-chloro-2-methylphenyl (N-acetamide) groups. For example:
- Biological Testing: Compare IC50/MIC values across derivatives to identify critical substituents.
Case Study: Derivatives with 3,4-dimethoxyphenyl substituents showed 4-fold higher antifungal activity than the parent compound .
How can contradictory biological activity data across studies be resolved?
Answer:
Common Sources of Discrepancies:
- Assay Variability: Differences in cell lines (e.g., HeLa vs. HEK293) or bacterial strains.
- Compound Purity: HPLC analysis (≥95% purity) is critical; impurities >5% skew results .
- Dosing Regimens: Compare pharmacokinetic parameters (e.g., Cmax, AUC) in animal models .
Validation Steps:
Replicate studies under standardized conditions (e.g., CLSI guidelines for antimicrobial assays).
Cross-validate using orthogonal assays (e.g., enzymatic inhibition vs. whole-cell activity) .
What are the challenges in translating in vitro activity to in vivo efficacy, and how can they be addressed?
Answer:
Key Challenges:
- Poor Solubility: Use co-solvents (e.g., PEG-400) or nanoformulations to enhance bioavailability.
- Metabolic Instability: Introduce methyl or fluorine groups to block cytochrome P450 oxidation .
Experimental Design:
- Pharmacokinetic Studies: Measure plasma half-life (t1/2) and tissue distribution in rodent models.
- Metabolite Identification: LC-MS/MS to track degradation products .
What safety protocols are recommended for handling this compound in laboratory settings?
Answer:
Handling Guidelines:
- PPE: Nitrile gloves, lab coat, and safety goggles.
- Ventilation: Use fume hoods to avoid inhalation of dust/aerosols .
- Storage: In airtight containers at 2–8°C, away from moisture and oxidizers .
Emergency Response:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
